![molecular formula C13H10N6 B1220896 2-Methyl-6-phenyl-6H-1,3,3a,5,6,7-hexaaza-as-indacene](/img/structure/B1220896.png)
2-Methyl-6-phenyl-6H-1,3,3a,5,6,7-hexaaza-as-indacene
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Overview
Description
LSM-19719 is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Photolysis Studies
The compound has been studied in the context of photolysis reactions. For instance, Tsuge and Samura (1971) investigated the photolysis of related indazole compounds, leading to the formation of structures including hexaaza-as-indacene derivatives (Tsuge & Samura, 1971). This research highlights the compound's relevance in photochemical transformations and the study of polyazapentalenes.
Molecular Beam Studies
Gu and Kaiser (2009) conducted a study focusing on the reaction dynamics of phenyl radicals, a research area related to polycyclic aromatic hydrocarbons (PAHs) and their precursors, such as 2-Methyl-6-phenyl-6H-1,3,3a,5,6,7-hexaaza-as-indacene. This research is essential for understanding the formation mechanisms of PAHs in various environments, including combustion and interstellar medium (Gu & Kaiser, 2009).
Organometallic Derivatives
The synthesis and characterization of organometallic derivatives involving as-indacene ligands have been explored. For example, Bell et al. (1988) synthesized manganese tricarbonyl and methylmolybdenum tricarbonyl derivatives of the as-indacene bridging ligand. This research provides insights into the structural and electronic properties of these organometallic complexes (Bell et al., 1988).
Fluorescent Nanofibers and Microcrystals
Ghodbane et al. (2012) investigated the use of 2-Phenyl-benzoxazole derivatives, closely related to 2-Methyl-6-phenyl-6H-1,3,3a,5,6,7-hexaaza-as-indacene, for preparing fluorescent nanomaterials. These compounds were found to emit strong blue light in the solid state and have potential applications in aqueous and biological media (Ghodbane et al., 2012).
Electroluminescent Properties
Chen et al. (2003) synthesized a novel indacene compound and studied its electroluminescent properties, demonstrating its potential application in organic light-emitting diodes (OLEDs). The compound showed greenish-blue emission, highlighting its relevance in the field of optoelectronic devices (Chen et al., 2003).
properties
Product Name |
2-Methyl-6-phenyl-6H-1,3,3a,5,6,7-hexaaza-as-indacene |
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Molecular Formula |
C13H10N6 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
4-methyl-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C13H10N6/c1-9-16-13-11-7-15-19(10-5-3-2-4-6-10)12(11)14-8-18(13)17-9/h2-8H,1H3 |
InChI Key |
MRFOPFAYEISVMV-UHFFFAOYSA-N |
SMILES |
CC1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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